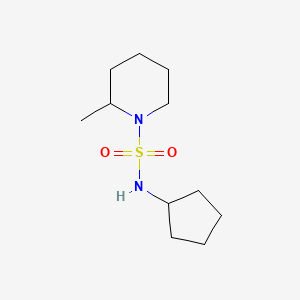
N-cyclopentyl-2-methylpiperidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-methylpiperidine-1-sulfonamide, also known as CPPS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPPS belongs to the class of piperidine sulfonamide compounds and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
N-cyclopentyl-2-methylpiperidine-1-sulfonamide acts as an antagonist on the transient receptor potential vanilloid 1 (TRPV1) and the acid-sensing ion channel 3 (ASIC3) in the nervous system. These ion channels are involved in the transmission of pain signals and N-cyclopentyl-2-methylpiperidine-1-sulfonamide has been shown to reduce the activation of these channels, leading to a decrease in pain sensation.
Biochemical and Physiological Effects:
N-cyclopentyl-2-methylpiperidine-1-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce pain sensation in animal models of neuropathic pain. N-cyclopentyl-2-methylpiperidine-1-sulfonamide has also been shown to reduce bladder contractions in animal models of overactive bladder.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-2-methylpiperidine-1-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. However, N-cyclopentyl-2-methylpiperidine-1-sulfonamide has limitations in terms of its solubility and stability in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-cyclopentyl-2-methylpiperidine-1-sulfonamide. One potential direction is the investigation of its use in the treatment of other pain conditions, such as inflammatory pain. Another potential direction is the investigation of its use in the treatment of other bladder disorders, such as interstitial cystitis. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopentyl-2-methylpiperidine-1-sulfonamide and to optimize its use in therapeutic applications.
In conclusion, N-cyclopentyl-2-methylpiperidine-1-sulfonamide is a chemical compound that has shown potential therapeutic applications in the treatment of pain and bladder disorders. Its mechanism of action involves the inhibition of certain ion channels in the nervous system. N-cyclopentyl-2-methylpiperidine-1-sulfonamide has several advantages for lab experiments, but also has limitations in terms of its solubility and stability. Further research is needed to fully understand the potential of N-cyclopentyl-2-methylpiperidine-1-sulfonamide in therapeutic applications.
Synthesemethoden
N-cyclopentyl-2-methylpiperidine-1-sulfonamide can be synthesized through a multi-step process involving the reaction of cyclopentanone with methylamine, followed by the reaction with sulfuric acid and the final step of cyclization. This synthesis method has been optimized to yield high purity and high yield of N-cyclopentyl-2-methylpiperidine-1-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-methylpiperidine-1-sulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have an inhibitory effect on certain ion channels in the nervous system, leading to its potential use in the treatment of neuropathic pain. N-cyclopentyl-2-methylpiperidine-1-sulfonamide has also been studied for its potential use in the treatment of urinary incontinence and overactive bladder.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-methylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2S/c1-10-6-4-5-9-13(10)16(14,15)12-11-7-2-3-8-11/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRWVCWSZKEMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-bromothiophen-2-yl)methyl]acetamide](/img/structure/B7526357.png)
![N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-7-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7526368.png)
![N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7526370.png)
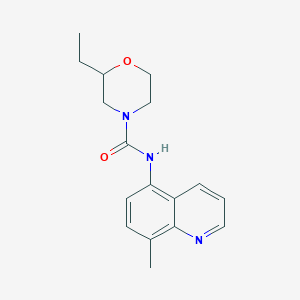
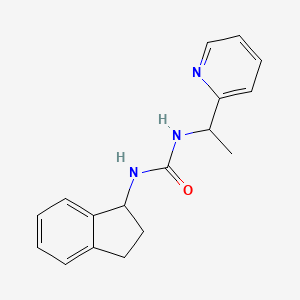
![2-cyclopent-2-en-1-yl-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7526390.png)
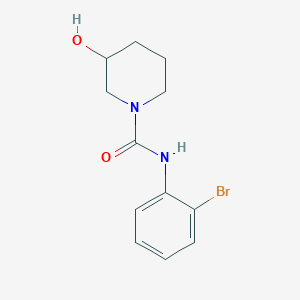

![(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526409.png)
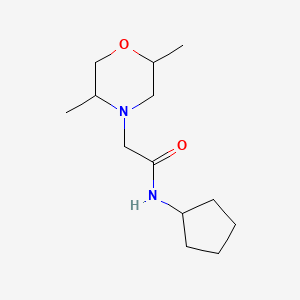
![(2-chlorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526427.png)
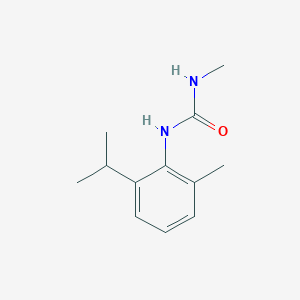
![1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7526451.png)
![1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene](/img/structure/B7526453.png)